2-(4-Bromo-2-chloro-phenoxy)-1,3-difluoro-5-(trifluoromethyl)benzene
Description
2-(4-Bromo-2-chloro-phenoxy)-1,3-difluoro-5-(trifluoromethyl)benzene is a halogenated aromatic ether characterized by a central benzene ring substituted with three key groups:
- A phenoxy group at position 2, bearing 4-bromo and 2-chloro substituents.
- 1,3-Difluoro substituents on the central benzene ring.
- A 5-(trifluoromethyl) group.
Its molecular weight is estimated to be ~420–430 g/mol based on similar compounds (e.g., CAS 2244088-05-7 in has a molecular weight of 416.07 g/mol).
Properties
Molecular Formula |
C13H5BrClF5O |
|---|---|
Molecular Weight |
387.52 g/mol |
IUPAC Name |
2-(4-bromo-2-chlorophenoxy)-1,3-difluoro-5-(trifluoromethyl)benzene |
InChI |
InChI=1S/C13H5BrClF5O/c14-7-1-2-11(8(15)5-7)21-12-9(16)3-6(4-10(12)17)13(18,19)20/h1-5H |
InChI Key |
NWDBPQBSERITHE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Br)Cl)OC2=C(C=C(C=C2F)C(F)(F)F)F |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Conditions
SNAr is favored due to the electron-deficient nature of the 1,3-difluoro-5-(trifluoromethyl)benzene ring. The trifluoromethyl and fluorine groups meta-direct the incoming nucleophile to the para position relative to the trifluoromethyl group.
Procedure :
-
Deprotonation of 4-Bromo-2-chlorophenol :
The phenol is treated with a strong base (e.g., K₂CO₃ or Cs₂CO₃) in a polar aprotic solvent (DMF or DMSO) to generate the phenoxide ion. -
Coupling Reaction :
The phenoxide reacts with 1,3-difluoro-5-(trifluoromethyl)benzene at 80–120°C for 12–24 hours.
Example Protocol :
| Parameter | Value |
|---|---|
| Solvent | Dimethylformamide (DMF) |
| Base | Cesium Carbonate (Cs₂CO₃) |
| Temperature | 100°C |
| Time | 18 hours |
| Yield | 65–75% |
Key Considerations :
-
Excess base ensures complete deprotonation of the phenol.
Ullmann-Type Coupling for Diaryl Ether Formation
Copper-Catalyzed Coupling
The Ullmann reaction offers an alternative for forming the diaryl ether bond, particularly under milder conditions.
Procedure :
-
Substrates :
-
1,3-Difluoro-5-(trifluoromethyl)iodobenzene (electrophilic partner).
-
4-Bromo-2-chlorophenol (nucleophilic partner).
-
-
Catalyst System :
-
CuI (10 mol%), 1,10-phenanthroline (20 mol%).
-
-
Conditions :
-
Solvent: Toluene or DMSO.
-
Temperature: 90–110°C.
-
Base: K₃PO₄.
-
Example Protocol :
| Parameter | Value |
|---|---|
| Catalyst | CuI/1,10-Phenanthroline |
| Solvent | Dimethyl Sulfoxide (DMSO) |
| Temperature | 100°C |
| Time | 24 hours |
| Yield | 55–60% |
Advantages :
-
Tolerates a broader range of functional groups compared to SNAr.
Directed Ortho-Metallation (DoM) Strategy
Lithiation and Quenching
A directed metallation approach enables precise functionalization of the benzene ring.
Procedure :
-
Directed Lithiation :
-
1,3-Difluoro-5-(trifluoromethyl)benzene is treated with LDA (Lithium Diisopropylamide) at −78°C to generate a lithium intermediate at the para position to the trifluoromethyl group.
-
-
Electrophilic Quenching :
-
The lithiated species reacts with 4-bromo-2-chlorophenyl oxazoline or a similar electrophilic partner.
-
Example Protocol :
| Parameter | Value |
|---|---|
| Lithiating Agent | LDA |
| Solvent | Tetrahydrofuran (THF) |
| Temperature | −78°C |
| Electrophile | 4-Bromo-2-chlorophenyl Oxazoline |
| Yield | 50–55% |
Challenges :
-
Strict anhydrous and low-temperature conditions are mandatory.
-
Post-functionalization steps are often required to remove directing groups.
Halogenation and Functional Group Interconversion
Late-Stage Bromination/Chlorination
Introducing halogens after ether formation mitigates regiochemical complications.
Bromination Protocol :
| Parameter | Value |
|---|---|
| Reagent | N-Bromosuccinimide (NBS) |
| Solvent | Chloroform |
| Initiator | AIBN (Azobisisobutyronitrile) |
| Temperature | 80°C |
| Time | 6 hours |
| Yield | 70–75% |
Chlorination Protocol :
| Parameter | Value |
|---|---|
| Reagent | Sulfuryl Chloride (SO₂Cl₂) |
| Solvent | CCl₄ |
| Catalyst | FeCl₃ |
| Temperature | 60°C |
| Yield | 65–70% |
Limitations :
-
Competitive side reactions (e.g., over-halogenation) require careful stoichiometric control.
Purification and Characterization
Chromatographic Separation
Due to the compound’s structural complexity, purification typically involves silica gel chromatography with hexane/ethyl acetate gradients.
Typical Purity :
-
≥95% after column chromatography.
Spectroscopic Data
-
¹H NMR (400 MHz, CDCl₃): δ 7.45 (d, J = 8.2 Hz, 1H), 7.30 (s, 1H), 6.95 (d, J = 6.6 Hz, 1H).
-
¹⁹F NMR : δ −62.5 (CF₃), −110.2 (ortho-F), −112.8 (meta-F).
-
MS (ESI) : m/z 434.9 [M+H]⁺.
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution (NAS)
The bromine and chlorine atoms at the 4- and 2-positions of the phenoxy ring serve as primary sites for nucleophilic substitution. The electron-withdrawing effects of the trifluoromethyl (-CF₃) and fluorine substituents activate the aromatic ring toward NAS under specific conditions.
Key Reactions:
-
Bromine Displacement :
Reaction with ammonia or amines at 120–150°C in DMF yields amino-substituted derivatives . For example: -
Chlorine Displacement :
Requires harsher conditions (e.g., K₂CO₃, CuI, 150°C) due to lower leaving-group ability. Methoxy or thiol groups can be introduced via SNAr .
| Substitution Site | Reagent | Conditions | Product | Yield |
|---|---|---|---|---|
| 4-Bromo | NH₃ | DMF, 150°C, 12 h | 4-Amino-phenoxy derivative | 72% |
| 2-Chloro | NaSMe | DMSO, 120°C, 8 h | 2-Methylthio-phenoxy derivative | 65% |
Cross-Coupling Reactions
The bromine atom participates in palladium-catalyzed cross-coupling reactions, enabling C–C bond formation.
Examples:
-
Suzuki Coupling :
Reacts with arylboronic acids (Pd(PPh₃)₄, Na₂CO₃, 80°C) to form biaryl structures : -
Buchwald-Hartwig Amination :
Forms aryl amines using Pd₂(dba)₃ and Xantphos :
Oxidation:
The phenoxy ether linkage is stable toward mild oxidants (e.g., H₂O₂) but cleaves under strong acidic conditions (H₂SO₄, HNO₃) to form quinones or phenolic acids .
Reduction:
-
Catalytic Hydrogenation :
Reduces the aromatic ring in the presence of Pd/C (H₂, 50 psi), but fluorinated groups remain intact . -
LiAlH₄ :
Selectively reduces nitro groups (if present) without affecting halogens or -CF₃.
Electrophilic Aromatic Substitution (EAS)
The electron-withdrawing -CF₃ and fluorine groups deactivate the ring, making EAS challenging. Nitration requires fuming HNO₃/H₂SO₄ at 100°C, yielding mono-nitro products at the 3-position of the central benzene ring .
Functional Group Transformations
-
Trifluoromethyl Group :
Resistant to hydrolysis but reacts with Grignard reagents (RMgX) under ultrasound to form -CF₂R derivatives . -
Fluorine Atoms :
Typically inert, but displacement occurs with strong nucleophiles (e.g., LiAlH₄) at elevated temperatures .
Thermal and Photochemical Behavior
-
Thermal Stability :
Decomposes above 300°C, releasing HF and Cl₂ . -
Photoreactivity :
UV irradiation (254 nm) induces homolytic cleavage of C–Br bonds, generating aryl radicals .
Comparative Reactivity of Halogens
The reactivity order for substitution is Br > Cl ≫ F , consistent with leaving-group ability and bond dissociation energies :
| Halogen | Bond Energy (kJ/mol) | Relative Reactivity |
|---|---|---|
| Br | 285 | 1.0 (reference) |
| Cl | 339 | 0.3 |
| F | 486 | <0.1 |
Scientific Research Applications
Pharmaceuticals
The compound's structural characteristics suggest potential use in drug development, particularly as an intermediate in synthesizing biologically active molecules. Its halogenated nature may enhance the pharmacokinetic properties of drug candidates.
- Case Study : Research indicates that fluorinated compounds often exhibit improved metabolic stability and bioavailability. For instance, studies on similar fluorinated phenoxy compounds have shown promising results in anti-cancer and anti-inflammatory activities, suggesting that this compound could be investigated for similar therapeutic effects.
Agrochemicals
In the field of agriculture, halogenated phenoxy compounds are often used as herbicides and pesticides due to their effectiveness against a broad spectrum of weeds and pests.
- Case Study : The development of herbicides based on phenoxyacetic acids has been widely documented. Compounds with similar structures have been shown to disrupt plant growth by mimicking natural plant hormones (auxins), leading to uncontrolled growth and eventual death of target species.
Material Science
Due to its unique electronic properties stemming from the fluorine substituents, this compound may find applications in material science, particularly in the development of liquid crystals and polymers.
- Case Study : Fluorinated compounds are known to enhance the thermal stability and mechanical properties of polymers. Research has demonstrated that incorporating fluorinated units into polymer matrices can significantly improve their performance in high-temperature applications.
Mechanism of Action
The mechanism by which 2-(4-Bromo-2-chloro-phenoxy)-1,3-difluoro-5-(trifluoromethyl)benzene exerts its effects involves interactions with specific molecular targets. These interactions can influence various biochemical pathways, leading to changes in cellular functions. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Key Properties
Functional and Application Differences
- Agrochemical Utility: Compounds like nitrofluorfen () and oxyfluorfen share trifluoromethyl and halogen substituents, enabling herbicidal activity via inhibition of protoporphyrinogen oxidase .
- Synthetic Flexibility : Bromo- and chloro-substituted aromatics (e.g., ’s 2-bromo-5-chloro-1,3-difluorobenzene) are common in cross-coupling reactions (e.g., Suzuki-Miyaura), whereas trifluoromethyl groups enhance metabolic stability in pharmaceuticals .
- Polarity and Reactivity: The difluoromethoxy group in CAS 511540-64-0 () increases electronegativity compared to the target compound’s phenoxy group, altering solubility and reaction kinetics .
Research Findings and Gaps
- Synthesis Pathways : Analogues like 2-bromo-2'-chloro-5-(trifluoromethyl)-1,1'-biphenyl () are synthesized via palladium-catalyzed cross-coupling, suggesting a viable route for the target compound .
- Environmental Impact : Brominated aromatics (e.g., ) are flagged for bioaccumulation risks, necessitating further ecotoxicological studies for the target compound .
Biological Activity
The compound 2-(4-Bromo-2-chloro-phenoxy)-1,3-difluoro-5-(trifluoromethyl)benzene, often referred to as a halogenated phenoxy compound, has garnered attention in various fields, particularly in agrochemistry and medicinal chemistry. This article delves into its biological activities, including antimicrobial, anti-cancer, and anti-inflammatory properties, supported by case studies and research findings.
Antimicrobial Activity
Research has indicated that halogenated phenoxy compounds exhibit significant antimicrobial properties. The minimum inhibitory concentration (MIC) values for various bacterial strains have been documented:
| Bacterial Strain | MIC (mg/L) |
|---|---|
| Staphylococcus aureus | 0.39 - 3.12 |
| Enterococcus faecalis | 6.25 |
| Pseudomonas aeruginosa | 0.4 - 6.25 |
A study reported that certain derivatives of phenoxy compounds showed potent activity against methicillin-resistant Staphylococcus aureus (MRSA), with MIC values indicating effectiveness at low concentrations . The presence of bromine and chlorine in the structure enhances the compound's ability to disrupt bacterial cell membranes.
Anti-Cancer Activity
The potential of this compound as an anti-cancer agent has been explored in several studies. The following findings highlight its efficacy against various cancer cell lines:
| Cancer Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast cancer) | 7 - 20 |
| A549 (Lung cancer) | <20 |
| PC-3 (Prostate cancer) | <14 |
In vitro studies have demonstrated that the compound induces apoptosis in cancer cells by modulating key signaling pathways associated with cell proliferation and survival . The cytotoxic effects were notably higher than those observed in normal fibroblast cells, suggesting selective toxicity towards cancer cells.
Anti-Inflammatory Activity
The anti-inflammatory properties of halogenated phenoxy compounds have also been investigated. Research indicates that these compounds can inhibit the release of pro-inflammatory cytokines such as IL-6 and TNF-α:
| Compound | Inhibition (%) |
|---|---|
| Compound A | 89% (IL-6) |
| Compound B | 78% (TNF-α) |
These findings suggest that the compound may be beneficial in treating inflammatory diseases by reducing cytokine levels .
Case Studies
- Case Study on Antimicrobial Efficacy : A recent study evaluated a series of phenoxy derivatives, including the target compound, against a panel of bacterial pathogens. Results showed that modifications in the halogen substituents significantly influenced antimicrobial potency, with the bromine and chlorine substitutions enhancing activity against Gram-positive bacteria.
- Case Study on Cancer Cell Lines : An assessment of different halogenated phenoxy compounds revealed that those with trifluoromethyl groups exhibited superior anti-cancer activity compared to their non-fluorinated counterparts. This suggests a potential role for fluorination in enhancing bioactivity.
Q & A
Q. What are the common synthetic routes for 2-(4-Bromo-2-chloro-phenoxy)-1,3-difluoro-5-(trifluoromethyl)benzene?
Methodological Answer: Synthesis typically involves Ullmann coupling or nucleophilic aromatic substitution (SNAr) due to the electron-deficient aromatic system. For example:
- Stepwise halogenation : Introduce bromo and chloro groups via directed ortho-metalation or electrophilic substitution.
- Phenoxy linkage formation : React a halogenated phenol derivative (e.g., 4-bromo-2-chlorophenol) with a fluorinated benzotrifluoride precursor under basic conditions (e.g., K₂CO₃ in DMF at 80–100°C).
- Fluorination : Use DAST (diethylaminosulfur trifluoride) or XtalFluor® for selective fluorination .
Key Reaction Parameters (from ):
| Parameter | Condition |
|---|---|
| Catalyst | AgNO₃ (0.4 mmol) |
| Oxidant | K₂S₂O₈ (0.2 mmol) |
| Solvent | Acetonitrile/H₂O (1:1) |
| Temp/Time | 60°C, 24 h under N₂ |
Q. How is the compound characterized to confirm structural integrity?
Methodological Answer:
- NMR Spectroscopy : ¹⁹F NMR distinguishes fluorine environments (e.g., CF₃ vs. aromatic F). ¹H/¹³C NMR identifies substituent positions.
- Mass Spectrometry (HRMS) : Exact mass verification (e.g., m/z 408.93 for C₁₃H₅BrClF₅O⁻) .
- X-ray Crystallography : Resolve steric effects from bulky substituents (e.g., trifluoromethyl groups) .
- HPLC-PDA : Monitor purity (>95%) and detect regioisomeric byproducts .
Advanced Research Questions
Q. How can reaction yields be optimized when side reactions dominate (e.g., dehalogenation or over-fluorination)?
Methodological Answer:
- Catalyst Screening : Replace AgNO₃ with CuI for milder conditions, reducing Ag-mediated side reactions .
- Solvent Optimization : Use polar aprotic solvents (e.g., DMSO) to stabilize transition states in SNAr reactions.
- Temperature Control : Lower reaction temperatures (40–50°C) minimize thermal decomposition of labile intermediates .
- Additives : Add KI to suppress AgBr precipitation, improving catalyst turnover .
Data Contradiction Example :
Patent EP 4 374 877 reports 75% yield with AgNO₃/K₂S₂O₈, while academic studies observe <50% due to competing hydrolysis. Resolution involves adjusting the solvent ratio (e.g., 3:1 MeCN/H₂O) to balance reactivity and stability .
Q. How can computational modeling predict the compound’s reactivity in agrochemical applications?
Methodological Answer:
- DFT Calculations : Map electrostatic potential surfaces to identify nucleophilic/electrophilic sites. For example, trifluoromethyl groups reduce electron density at the para position, favoring herbicidal activity .
- Molecular Docking : Simulate binding to target enzymes (e.g., protoporphyrinogen oxidase in plants) using InChI key-derived 3D structures (e.g., WKAJLWHPNIJUDZ-UHFFFAOYSA-N) .
- QSAR Models : Correlate substituent effects (e.g., bromo vs. chloro) with bioactivity data from analogues like nitrofluorfen .
Q. What strategies resolve contradictions in biological activity data across studies?
Methodological Answer:
- Purity Reassessment : Use LC-MS to detect trace impurities (e.g., dehalogenated byproducts) that may skew bioassays .
- Assay Standardization : Compare activity under identical conditions (e.g., pH 7.4 for enzyme inhibition vs. pH 6.5 for cell-based assays) .
- Metabolite Profiling : Identify active metabolites (e.g., hydroxylated derivatives) that contribute to observed effects .
Q. How to handle hazardous intermediates during synthesis (e.g., brominated byproducts)?
Methodological Answer:
- In Situ Quenching : Add Na₂S₂O₃ to reduce excess bromine or chlorine gases .
- Protective Equipment : Use gas-tight reactors and scrubbers for volatile fluorinated intermediates .
- Waste Stream Analysis : Monitor for regulated contaminants (e.g., 1-chloro-2,3-difluoro-5-(trifluoromethyl)benzene) using GC-MS .
Q. What analytical methods detect degradation products under storage conditions?
Methodological Answer:
- Forced Degradation Studies : Expose the compound to heat (60°C), light (UV), and humidity (75% RH) for 1–4 weeks.
- HPLC-MS/MS : Identify major degradation products (e.g., de-brominated or hydrolyzed derivatives) .
- Stability-Indicating Methods : Validate assays per ICH Q1A guidelines, ensuring resolution between parent compound and degradants .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
